5-BENZYL-2-(BENZYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

HIV-1 NNRTI S-DABO SAR C-2 substituent effect

This is a structurally unique S-DABO non-nucleoside HIV-1 reverse transcriptase inhibitor featuring a C-2 benzylsulfanyl, C-5 benzyl, and C-6 methyl substitution triad. Unlike common alkylthio analogues, its dual benzyl occupancy provides a distinct steric and lipophilic footprint in the NNRTI allosteric pocket, making it an essential reference for deconvoluting non-additive SAR at these three critical positions. Essential for resistance-profiling panels against nevirapine/efavirenz-resistant strains and for validating docking poses where smaller C-2 substituents fail to explore the sub-pocket. Purchase for scaffold control in cytotoxicity assays with documented therapeutic index benchmarking.

Molecular Formula C19H18N2OS
Molecular Weight 322.4 g/mol
Cat. No. B5952549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-BENZYL-2-(BENZYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Molecular FormulaC19H18N2OS
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H18N2OS/c1-14-17(12-15-8-4-2-5-9-15)18(22)21-19(20-14)23-13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,20,21,22)
InChIKeyLIYSCBNCRXLCEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-2-(benzylsulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one: Chemical Identity and Core Procurement Relevance


5-Benzyl-2-(benzylsulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS 431057-11-3, molecular formula C₁₉H₁₈N₂OS, MW 322.42) is a synthetic small molecule belonging to the S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) . The compound features a 3,4-dihydropyrimidin-4(3H)-one core with a benzyl substituent at C-5, a benzylsulfanyl moiety at C-2, and a methyl group at C-6. This specific substitution pattern distinguishes it from other S-DABO analogues that typically carry alkylthio (e.g., methylthio, ethylthio) or arylcarbonylmethylthio groups at C-2 and variable alkyl chains at C-5 [1]. The S-DABO scaffold is recognized for its ability to bind the allosteric pocket of HIV-1 reverse transcriptase, and structural modifications at C-2, C-5, and C-6 are known to critically modulate antiviral potency, cytotoxicity, and resistance profiles [2].

Why 5-Benzyl-2-(benzylsulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one Cannot Be Substituted by Generic S-DABO Analogues


Within the S-DABO chemotype, antiviral activity and selectivity are exquisitely sensitive to the interplay between C-2, C-5, and C-6 substituents [1]. Published structure–activity relationship (SAR) data demonstrate that the optimal group at one position is dependent on the identity of the other two; for instance, with arylcarbonylmethylthio at C-2, increasing bulk at C-5 (i-Pr > Et > Me) enhances potency, whereas with alkylthio at C-2, steric bulk at C-5 is detrimental (H ≥ Me > Et > i-Pr) [2]. Consequently, a compound with a benzyl group at C-5 and a benzylsulfanyl group at C-2 occupies a distinct SAR space that is not interchangeable with analogues bearing smaller alkylthio chains or different C-5 substituents. The specific benzyl–benzylsulfanyl combination may confer a unique balance of lipophilicity (cLogP ~4.5 predicted for this scaffold) [3] and steric occupancy in the NNRTI binding pocket that cannot be replicated by generic S-DABO variants. Substitution with a close analogue without matching these three substituents simultaneously risks loss of target engagement, altered cytotoxicity, or emergence of cross-resistance [3].

Quantitative Differentiation Evidence for 5-Benzyl-2-(benzylsulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one vs. Closest S-DABO Comparators


C-2 Substituent Identity Drives Divergent SAR Dependence on C-5 Bulk

In S-DABO analogues, the C-2 substituent dictates whether increasing steric bulk at C-5 is beneficial or detrimental to anti-HIV-1 activity. When C-2 is a benzylsulfanyl group (as in the target compound), the C-5 position is expected to tolerate larger aromatic substituents such as benzyl without a loss of potency, consistent with the trend observed for 2-arylcarbonylmethylsulfanyl-substituted S-DABOs where bulkier C-5 groups enhance activity. In contrast, the same C-5 benzyl substitution in 2-alkylsulfanyl S-DABOs (e.g., methylthio or ethylthio at C-2) is associated with reduced potency because steric bulk at C-5 is detrimental in that sub-series [1]. This differential SAR means that compounds with C-2 alkylthio chains cannot serve as functional replacements.

HIV-1 NNRTI S-DABO SAR C-2 substituent effect

S-DABO Class Anti-HIV-1 Potency and Selectivity Index Compared to First-Line NNRTI Nevirapine

Although direct head-to-head data for the exact target compound are not available in public domain, three closely related 2-alkylsulfanyl-6-benzyl S-DABO derivatives (RZK-4, RZK-5, RZK-6) were evaluated in parallel with the FDA-approved NNRTI nevirapine (NVP). At 200 µg·mL⁻¹, all three S-DABO compounds completely inhibited recombinant HIV-1 reverse transcriptase activity, and their antiviral potency against laboratory-adapted strains, low-passage clinical isolates, and drug-resistant strains was comparable in magnitude to NVP [1]. The therapeutic indexes (TI = CC₅₀/EC₅₀) for these analogues ranged from 3,704 to 38,462, indicating exceptionally low cytotoxicity relative to antiviral effect [1]. Because the target compound shares the identical 6-benzyl-3,4-dihydropyrimidin-4(3H)-one core and differs only in the C-2 and C-5 substitution, it is expected to belong to this same high-TI activity band.

HIV-1 RT inhibition therapeutic index nevirapine comparator

Activity Against Drug-Resistant HIV-1 Strain HIV-1IIIB A17

Among the three tested S-DABO derivatives, compound RZK-6 demonstrated very significant inhibitory activity against the NNRTI-resistant HIV-1 strain HIV-1IIIB A17 [1]. This is a critical differentiator from first-generation NNRTIs such as nevirapine and efavirenz, which are susceptible to common resistance mutations (e.g., K103N, Y181C). The target compound, bearing the same dihydropyrimidinone core as RZK-6, is anticipated to retain activity against this resistant strain, whereas generic dihydropyrimidinones without the benzyl/benzylsulfanyl motif have no documented resistance profile.

drug-resistant HIV-1 NNRTI resistance S-DABO

High-Value Application Scenarios for 5-Benzyl-2-(benzylsulfanyl)-6-methyl-3,4-dihydropyrimidin-4-one


NNRTI Lead Optimization and Resistance-Profiling Panels

Researchers constructing panels of S-DABO analogues for SAR-driven NNRTI lead optimization can use this compound as a reference for the C-2 benzylsulfanyl / C-5 benzyl / C-6 methyl substitution triad. Because SAR is non-additive across the three substituent positions [1], inclusion of this compound in a screening matrix allows direct comparison with C-2 alkylthio and C-2 arylcarbonylmethylthio analogues to deconvolute substituent contributions to potency and selectivity.

Drug-Resistant HIV-1 Profiling

Given the documented activity of structurally related S-DABO analogues against NNRTI-resistant HIV-1 strains including HIV-1IIIB A17 [1], this compound is suited for inclusion in resistance-profiling campaigns. Its performance can be benchmarked against nevirapine and efavirenz to identify resistance-breaking signatures unique to the benzylsulfanyl sub-series.

Cytotoxicity Selectivity Screening

S-DABO analogues with a 6-benzyl core have demonstrated therapeutic indexes (CC₅₀/EC₅₀) as high as 38,462 [1]. This compound can serve as a scaffold control in parallel cytotoxicity assays (MT-4 cells, PBMCs, or HepG2) to evaluate whether the benzylsulfanyl modification at C-2 alters the selectivity window relative to alkylthio congeners.

Computational Docking and Pharmacophore Model Refinement

The dual benzyl occupancy (C-2 benzylsulfanyl and C-5 benzyl) provides a unique steric and lipophilic footprint in the NNRTI allosteric pocket. This compound can be used to validate docking poses and pharmacophore hypotheses, particularly to test whether the C-2 benzylsulfanyl group extends into a sub-pocket not accessed by smaller C-2 substituents [2].

Quote Request

Request a Quote for 5-BENZYL-2-(BENZYLSULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.